molecular formula C14H8Cl3F3N2O B1446110 (E)-N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(3,5-dichlorophenyl)ethylidene}hydroxylamine CAS No. 1708133-27-0

(E)-N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(3,5-dichlorophenyl)ethylidene}hydroxylamine

Cat. No. B1446110
M. Wt: 383.6 g/mol
InChI Key: UWLDXKXCOQUJFE-WSDLNYQXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(3,5-dichlorophenyl)ethylidene}hydroxylamine is a useful research compound. Its molecular formula is C14H8Cl3F3N2O and its molecular weight is 383.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality (E)-N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(3,5-dichlorophenyl)ethylidene}hydroxylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(3,5-dichlorophenyl)ethylidene}hydroxylamine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Hydroxylamine Derivatives in Biological Systems

Hydroxylamine, a compound related to the core structure of the query compound, exhibits a range of biological activities, including mutagenic properties in vitro and carcinostatic activity against certain tumors in animals. It also inactivates or inhibits cellular enzymes and some viruses in vitro, suggesting its potential utility in developing treatments or research tools for understanding these biological processes (Gross, 1985).

Antioxidant Synthesis

Isoxazolone derivatives, synthesized through reactions involving aromatic aldehydes, ethyl acetoacetate, and hydroxylamine hydrochloride, show significant biological and medicinal properties. This indicates the relevance of hydroxylamine derivatives in synthesizing compounds with potential antioxidant activities, which could be explored for similar compounds (Laroum et al., 2019).

p38α MAP Kinase Inhibition

Compounds with substituted imidazole scaffolds, akin to the structural complexity of the query compound, are known as selective inhibitors of the p38 mitogen-activated protein (MAP) kinase. This enzyme is responsible for the release of proinflammatory cytokines, indicating the potential of hydroxylamine derivatives in designing selective enzyme inhibitors (Scior et al., 2011).

Nitrogen Cycle and Hydroxylamine

Hydroxylamine plays a significant role in the nitrogen cycle, particularly as an intermediate in the oxidation of ammonia to nitrite by aerobic ammonium-oxidizing bacteria. This underscores its importance in environmental sciences and biogeochemical research, suggesting a potential research avenue for compounds capable of interacting with or mimicking hydroxylamine's role in microbial processes (Soler-Jofra et al., 2020).

Drug Development

The mu-opioid receptor agonist Oliceridine showcases selective activation of G protein and β-arrestin signaling pathways, providing analgesic benefits while limiting adverse effects. This highlights the potential of hydroxylamine derivatives in the development of novel analgesic therapies or other pharmacological agents with improved efficacy and safety profiles (Urits et al., 2019).

Safety And Hazards

The safety data sheet for this compound indicates that it is not intended for human or veterinary use . It is intended for research use only.

properties

IUPAC Name

(NE)-N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(3,5-dichlorophenyl)ethylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl3F3N2O/c15-9-1-7(2-10(16)4-9)12(22-23)5-13-11(17)3-8(6-21-13)14(18,19)20/h1-4,6,23H,5H2/b22-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWLDXKXCOQUJFE-WSDLNYQXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C(=NO)CC2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C=C1Cl)Cl)/C(=N/O)/CC2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl3F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(3,5-dichlorophenyl)ethylidene}hydroxylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(E)-N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(3,5-dichlorophenyl)ethylidene}hydroxylamine
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(E)-N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(3,5-dichlorophenyl)ethylidene}hydroxylamine
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(E)-N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(3,5-dichlorophenyl)ethylidene}hydroxylamine
Reactant of Route 4
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(E)-N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(3,5-dichlorophenyl)ethylidene}hydroxylamine
Reactant of Route 5
(E)-N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(3,5-dichlorophenyl)ethylidene}hydroxylamine
Reactant of Route 6
(E)-N-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1-(3,5-dichlorophenyl)ethylidene}hydroxylamine

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